molecular formula C15H13N5OS B2932637 N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2319785-13-0

N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2932637
CAS No.: 2319785-13-0
M. Wt: 311.36
InChI Key: IJSXAKIZXRZMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetically crafted small molecule designed for pharmaceutical and biochemical research. Its structure incorporates three privileged pharmacophores: a 1,3-benzothiazole ring, an azetidine moiety, and a pyrimidine-2-amine group. The fusion of benzothiazole and pyrimidine scaffolds is a recognized strategy in medicinal chemistry for developing compounds with potent biological activities . These hybrid structures have demonstrated significant promise as inhibitors of key enzymatic targets, such as decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) and thymidine monophosphate kinase (TMPKmt) in Mycobacterium tuberculosis , indicating potential applications in anti-tuberculosis drug discovery research . Furthermore, the azetidine ring is a valuable synthon for constructing more complex, biologically relevant azetidin-2-one derivatives . The presence of the benzothiazole nucleus, a scaffold with documented neuroprotective properties, suggests potential for investigating pathways involving c-Jun N-terminal kinase (JNK) inhibition, a mechanism known to promote neuronal survival after ischemic injury . This compound is supplied as a high-purity material for research purposes only. It is intended for use in in vitro assays, as a building block in medicinal chemistry programs, and for the exploration of novel biological mechanisms. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(13-19-11-4-1-2-5-12(11)22-13)20-8-10(9-20)18-15-16-6-3-7-17-15/h1-7,10H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSXAKIZXRZMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform. This intermediate is then reacted with nicotinohydrazide under reflux conditions with potassium carbonate (K₂CO₃) as a base to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine

Key Features :

  • Structure : Combines benzothiazole and pyrimidine rings connected via an amine group. Lacks the azetidine-carbonyl bridge present in the target compound.
  • Synthesis : Produced via condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid, yielding an 85% crystallized product .
  • Crystallography : Forms centrosymmetric dimers via N–H···N hydrogen bonds (inter-ring dihedral angle: 1.9°), enhancing stability .

Comparison :

Property Target Compound (Hypothetical) N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine
Core Structure Benzothiazole + azetidine + pyrimidine Benzothiazole + pyrimidine
Hydrogen Bonding Likely via amine and carbonyl groups N–H···N dimerization
Conformational Rigidity Higher (azetidine) Lower (flexible amine linkage)

N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179)

Key Features :

  • Structure : Azetidine ring substituted with benzenesulfonyl and pyrimidin-2-amine groups.
  • Molecular Formula : C₁₃H₁₄N₄O₂S (MW: 290.34) .
  • Availability : Marketed as a research chemical (CAS: 2034421-22-0) .

Comparison :

Property Target Compound (Hypothetical) BK50179
Substituent Benzothiazole-carbonyl Benzenesulfonyl
Electronic Effects Electron-withdrawing (carbonyl) Electron-withdrawing (sulfonyl)
Synthetic Complexity Likely higher (multiple steps) Simpler (direct sulfonylation)

N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride

Key Features :

  • Structure : Simplified analog lacking the benzothiazole-carbonyl group.
  • Application : Sold by Enamine Ltd as a building block for drug discovery .

Comparison :

Property Target Compound (Hypothetical) N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
Solubility Likely lower (neutral form) Higher (dihydrochloride salt)
Pharmacophore Multi-target potential Limited (requires further derivatization)

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

Key Features :

  • Structure : Pyrimidine substituted with pyrazole and thiophene groups.
  • Molecular Formula : C₁₉H₁₈N₆S (CAS: 1185554-32-8) .

Comparison :

Property Target Compound (Hypothetical) Thiophene-Pyrimidine Analog
Aromatic System Benzothiazole (planar) Thiophene (less planar)
Bioactivity Potential kinase inhibition Unknown (limited data)

Research Implications and Gaps

  • Synthesis : The target compound may require multi-step synthesis, combining benzothiazole-carbonyl formation with azetidine functionalization. Strategies from (condensation) and (sulfonylation) could be adapted.
  • Activity Prediction : The benzothiazole moiety may enhance DNA intercalation or kinase binding compared to thiophene or sulfonyl analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-[1-(1,3-Benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine C₁₅H₁₃N₅OS (Hypothetical) 311.36 (Hypothetical) Benzothiazole-carbonyl, azetidine N/A
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine C₁₃H₁₂N₄S 256.33 Benzothiazole, pyrimidine
BK50179 C₁₃H₁₄N₄O₂S 290.34 Benzenesulfonyl, azetidine

Biological Activity

N-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, where the key steps include the formation of the azetidine ring and subsequent modifications to introduce the pyrimidine and benzothiazole groups.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been reported to exhibit potent antimicrobial activity. Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity Reference
Staphylococcus aureusInhibition (MIC = 28–168 µg/mL)
Escherichia coliInhibition (MIC = 143–152 µg/mL)
Salmonella typhimuriumInhibition (MIC = 135–229 µg/mL)

Anticancer Activity

Research has indicated that compounds containing benzothiazole can also exhibit anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines such as A431 and A549. These compounds often induce apoptosis and cell cycle arrest in cancer cells:

Cell Line Effect Concentration Reference
A431Proliferation inhibition1 - 4 μM
A549Apoptosis promotion1 - 4 μM

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of both nitrogen and sulfur atoms in its structure enhances its reactivity and ability to form complexes with metal ions or other biomolecules, leading to various pharmacological effects.

Case Studies

Several studies have focused on the synthesis and evaluation of related benzothiazole compounds:

  • Synthesis of Benzothiazole Derivatives : A study synthesized 25 novel benzothiazole compounds and evaluated their biological activity. Compound B7 showed significant inhibition of IL-6 and TNF-α production in vitro, indicating anti-inflammatory properties alongside anticancer activity .
  • Antimicrobial Evaluation : Another research effort highlighted the antibacterial potential of thiazolidine derivatives containing benzothiazole moieties. These derivatives were tested against multiple bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.